molecular formula C15H12N4O2 B7428782 N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide

N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide

Cat. No.: B7428782
M. Wt: 280.28 g/mol
InChI Key: RNBAVCMILQEUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring attached to an aminophenyl group, which is further connected to a furan-2-carboxamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other research areas.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is explored for its use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby exerting its effects .

Comparison with Similar Compounds

  • N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea
  • 2-phenylaminopyrimidine derivatives
  • 4-aminopyrrolo[2,3-d]pyrimidine derivatives

Comparison: N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide is unique due to its specific combination of a pyrimidine ring, aminophenyl group, and furan-2-carboxamide moiety. This structure provides distinct interactions with biological targets compared to other similar compounds. For instance, while N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea also targets protein kinases, the presence of the furan-2-carboxamide group in this compound may offer different binding affinities and selectivity .

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-14(13-3-1-10-21-13)18-11-4-6-12(7-5-11)19-15-16-8-2-9-17-15/h1-10H,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBAVCMILQEUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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